1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The pyridine proton at position 4 (adjacent to the trifluoromethyl group) would resonate as a singlet near δ 8.5–9.0 ppm due to deshielding. The methyl group (2-CH₃) would appear as a singlet at δ 2.5–3.0 ppm.
- ¹⁹F NMR : The -CF₃ group would show a characteristic triplet near δ -60 to -65 ppm due to coupling with adjacent protons.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) at m/z 295.26 would dominate, with fragmentation pathways involving loss of the trifluoromethyl group (-69 Da) and cleavage of the urea bridge.
Computational Chemistry Approaches to Electronic Structure
Density Functional Theory (DFT) studies on similar urea derivatives reveal key electronic properties:
- HOMO-LUMO Analysis : The pyridine ring and urea group contribute to the HOMO, while the trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity.
- Electrostatic Potential Maps : The urea oxygen and pyridine nitrogen atoms exhibit negative potentials, suggesting nucleophilic sites, whereas the -CF₃ group creates a localized positive region.
- Molecular Docking : Simulations predict that the trifluoromethyl group enhances hydrophobic interactions with protein pockets, while the urea bridge forms hydrogen bonds.
Table 2: Computed Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
These computational insights align with the compound’s potential reactivity and interaction profiles in pharmacological contexts.
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-11(7-8-12(18-9)14(15,16)17)20-13(21)19-10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJAPMFCZQOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191117 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-85-9 | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Methyl-6-(trifluoromethyl)-3-pyridinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorine/Fluorine Exchange Method
This approach involves starting from 3-picoline derivatives, such as 3-methylpyridine, which undergoes chlorination and fluorination to introduce the trifluoromethyl group at the 6-position and methyl at the 2-position.
- Step 1: Vapor-phase chlorination of 3-picoline to produce chlorinated intermediates.
- Step 2: Vapor-phase fluorination using transition metal catalysts (e.g., iron fluoride) to substitute the chlorines with fluorines, yielding trifluoromethylated pyridines.
Data Table 1: Representative Yields of Trifluoromethylated Pyridines via Vapor-Phase Chlorination/Fluorination
| Substrate | Reaction Temp (°C) | Major Product | Yield (GC PA%) | Notes |
|---|---|---|---|---|
| 3-Picoline | 335 | 2,6-Dichloro-3-methylpyridine | 86.4 | High yield, precursor to trifluoromethyl pyridine |
| 3-Picoline | 380 | 2,3,5-Trichloro-6-methylpyridine | 7.4 | Further chlorination step |
| 2-Picoline | 350–360 | 2,6-Dichloropyridine | 71.3 | For alternative substitution patterns |
Construction from Trifluoromethyl-Containing Building Blocks
Alternatively, pyridine rings can be constructed via cyclocondensation reactions using trifluoromethyl-substituted precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl ketones with suitable nitrogen sources.
- Cyclocondensation of trifluoromethyl ketones with amidines or hydrazines to form the pyridine ring.
- Cyclization of ethyl 2,2,2-trifluoroacetate with amidines yields the desired trifluoromethylpyridine core.
Functionalization to Attach the Phenylurea Group
Once the trifluoromethylated pyridine core with appropriate methyl substitution is synthesized, the next step involves introducing the phenylurea moiety.
Urea Formation
The phenylurea group can be introduced via reaction of the amino-functionalized pyridine with phenyl isocyanate or phenyl chloroformate under mild conditions.
- Nucleophilic substitution of amino groups on the pyridine with phenyl isocyanate to form the urea linkage.
Final Coupling
The amino-pyridine intermediate reacts with phenyl isocyanate in an aprotic solvent (e.g., dichloromethane) under controlled temperature to yield the target compound.
Summary of Synthetic Route
Notes and Considerations
- Reaction Optimization: Temperature control and catalyst selection are critical for maximizing yields, especially during vapor-phase chlorination/fluorination.
- Purification: Post-reaction purification typically involves distillation or chromatography to isolate the trifluoromethylpyridine intermediates.
- Scale-up: Vapor-phase reactions are amenable to industrial scale, providing efficient routes for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylurea moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-[3-(Dimethylamino)propyl]-1-phenylurea
Key differences :
- Substituents: A dimethylaminopropyl chain replaces the pyridine ring.
- Formula : C₁₂H₁₉N₃O.
- Hazards: No classified physical, health, or environmental hazards, though toxicological data are incomplete.
Implications :
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-phenylurea (Compound 15a)
Key differences :
Implications :
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Reference Example 13)
Key differences :
Implications :
- Dual CF₃ groups enhance lipophilicity, which may improve membrane permeability compared to the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Role of Trifluoromethyl Groups
- The CF₃ group in the target compound enhances electron-withdrawing effects , stabilizing the pyridine ring and increasing resistance to oxidative metabolism.
- Compared to nitro or dimethylamino groups, CF₃ improves lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration in drug candidates.
Urea Linkage vs. Carboxamide/Aniline
- The urea moiety provides hydrogen-bond donors/acceptors, critical for interactions with enzymes (e.g., kinase inhibitors). This contrasts with carboxamides or anilines, which lack comparable hydrogen-bonding versatility.
Biological Activity
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a pyridine ring, which is substituted with a trifluoromethyl group. This structural arrangement is crucial for its biological activity.
Molecular Formula : C14H12F3N3O
Molecular Weight : 295.26 g/mol
Antithrombotic Properties
Research indicates that compounds similar to this compound exhibit antithrombotic effects by acting as P2Y1 antagonists. A study demonstrated that a related compound inhibited ADP-mediated platelet aggregation, suggesting that targeting P2Y1 could reduce bleeding risks while providing effective antithrombotic therapy .
| Compound | Thrombus Weight Reduction (%) | Bleeding Time Prolongation (fold) |
|---|---|---|
| Compound 16 | 68 ± 7% | 3.3 (cuticle), 3.1 (mesenteric) |
Anticancer Activity
The compound's derivatives have been evaluated for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 7.01 ± 0.60 |
| Derivative B | NCIH460 | 8.55 ± 0.35 |
| Derivative C | MCF-7 | 14.31 ± 0.90 |
These results suggest that modifications to the urea moiety can enhance anticancer activity, making it a promising scaffold for further drug development .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- P2Y Receptor Antagonism : Inhibition of P2Y1 receptors leads to reduced platelet aggregation and thrombus formation.
- Cytotoxicity in Cancer Cells : The compound induces apoptosis through various pathways, including the inhibition of key kinases involved in cell proliferation and survival.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Study on Platelet Aggregation : A preclinical study demonstrated that a related phenylurea effectively reduced thrombus weight in rat models while minimizing bleeding complications, supporting the hypothesis that P2Y1 antagonism can provide therapeutic benefits with lower risks .
- Antitumor Efficacy : In another study, derivatives of the compound were tested against multiple cancer cell lines, showing varying degrees of effectiveness based on structural modifications, particularly in the urea linkage and aromatic substitutions .
Q & A
Q. Basic Characterization Workflow
- Nuclear Magnetic Resonance (NMR): H and F NMR confirm structural integrity, with characteristic shifts for the trifluoromethyl group (~-60 ppm in F NMR) .
- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and fragmentation patterns .
- HPLC-PDA: Ensures purity (>95%) and detects impurities .
What strategies resolve low yields in the urea bond formation step?
Advanced Reaction Optimization
Low yields often arise from steric hindrance or moisture sensitivity. Strategies include:
- Solvent Selection: Use anhydrous DMF or THF with molecular sieves to scavenge water.
- Catalysts: Employ palladium-based catalysts (e.g., Pd(OAc)) for efficient coupling, as seen in analogous pyridine-urea syntheses .
- Temperature Control: Gradual heating (60–80°C) improves reaction kinetics without degrading sensitive intermediates .
What are the key solubility and stability considerations for this compound?
Q. Basic Physicochemical Profiling
- Solubility: The compound is sparingly soluble in aqueous buffers but dissolves well in DMSO or acetonitrile. Predicted logP values (~3.2) indicate moderate lipophilicity .
- Stability: Store at -20°C under inert gas (N or Ar) to prevent hydrolysis of the urea moiety. Stability in plasma (t > 6 hours) makes it suitable for in vitro pharmacological studies .
How to design experiments to study SAR for modifying the phenyl group?
Q. Advanced SAR Experimental Design
- Substituent Variation: Replace the phenyl group with heteroaromatic (e.g., thiophene) or alkyl chains to assess steric/electronic effects.
- Bioactivity Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cellular viability models (e.g., cancer cell lines). Compare IC values to correlate structural changes with activity .
- Molecular Docking: Use software like AutoDock to predict binding modes with target proteins .
What safety precautions are necessary when handling this compound?
Q. Basic Laboratory Safety
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal: Neutralize residues with 10% aqueous NaOH before disposal in halogenated waste containers .
How to investigate metabolic stability using in vitro models?
Q. Advanced Pharmacokinetic Profiling
- Liver Microsomes: Incubate the compound with human or rat liver microsomes (1 mg/mL) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 Inhibition: Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 isoforms.
- Data Interpretation: Calculate intrinsic clearance (Cl) to predict hepatic extraction ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
